N-Methylglucosamine

Reductive amination Catalysis Process chemistry

Researchers facing poor aqueous solubility of acidic drug candidates require a reliable counter-ion for salt formation. N-Methylglucosamine (meglumine base) addresses this challenge with a high pKa (~9.5) that enables selective protonation and stable salt formation, directly improving API bioavailability. • Proven to significantly increase drug solubility, absorption, and systemic exposure in preclinical pharmacokinetic studies via meglumine salt formation. • Serves as a strategic building block for high-relaxivity Gd(III) MRI contrast agents, outperforming commercial benchmarks. • Documented ligand for selective boron adsorption (12.8 mg/g on modified nanofibers), supporting water purification research. Supplied with full analytical documentation (HPLC, NMR) to ensure traceability and regulatory compliance.

Molecular Formula C7H15NO5
Molecular Weight 193.2 g/mol
CAS No. 3329-30-4
Cat. No. B1199377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylglucosamine
CAS3329-30-4
SynonymsN-methyl glucosamine chlorine e6 salt
N-methylglucosamine
N-methylglucosamine, (L)-isomer
photodithazine
Molecular FormulaC7H15NO5
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCNC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m0/s1
InChIKeyLDDMACCNBZAMSG-BDVNFPICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylglucosamine Sourcing Overview


N-Methyl-D-glucosamine (also known as meglumine or N-methylglucamine; CAS 3329-30-4, C7H15NO5, MW 193.20) is an amino sugar derivative characterized by an N-methylated glucosamine core. This class of compounds, which includes glucosamine and N-acetylglucosamine, serves as versatile precursors and functional excipients . Unlike its simpler analogs, this specific derivative possesses a unique combination of physicochemical properties, including high water solubility and an elevated pKa (~9.5), which confers distinct protonation behavior and reactivity [1]. These fundamental characteristics underpin its specialized roles in organic synthesis, pharmaceutical formulation, and materials science, distinguishing it from other amino sugars.

N-Methylglucosamine Irreplaceability


While N-Methylglucosamine is structurally related to glucosamine and other amino sugars, simple substitution is often not possible due to significant differences in key performance metrics. The N-methylation fundamentally alters the molecule's reactivity, nucleophilicity, and acid-base behavior, leading to distinct outcomes in chemical synthesis and bioconjugation [1]. Furthermore, its performance as a pharmaceutical counter-ion is specifically tied to its molecular structure, enabling unique salt formation and solubility enhancement that cannot be achieved with unmethylated or differently substituted analogs [2]. This evidence guide provides quantitative data to support procurement decisions where the specific attributes of N-Methylglucosamine are essential for successful research or manufacturing outcomes.

N-Methylglucosamine Comparative Evidence


Scalable Reductive Amination Synthesis

A key advantage of N-Methylglucosamine over its unmethylated counterpart, glucosamine, lies in the efficiency and scalability of its primary synthesis route. Reductive amination of glucose with methylamine, using a nano-Ni/activated carbon catalyst, provides a direct and high-yielding pathway to the target compound, as demonstrated in a study by Di et al. [1]. In contrast, the production of glucosamine hydrochloride typically involves acid hydrolysis of chitin, a process that can be lower yielding and more complex in terms of purification.

Reductive amination Catalysis Process chemistry

Surface Activity vs. Glucosamine Surfactants

A 2024 study directly compared the properties of a novel glucosamine-based surfactant (NGAS) with a corresponding N-methylglucamine-based surfactant [1]. The research provides quantitative data on critical micelle concentration (CMC) and surface tension reduction for the N-methylglucamine derivative, establishing a performance baseline. The study highlights the distinct surface activity achievable with N-methylglucamine as a hydrophilic head group, differentiating it from the more basic glucosamine scaffold which exhibits different solubility and charge characteristics.

Surfactant synthesis Surface chemistry Detergent formulation

MRI Relaxivity Enhancement

In the development of novel MRI contrast agents, gadolinium(III) complexes formed with N-alkyl-N-methylglucamine surfactants (L8 and L10) were directly compared to the commercial agent Magnevist (gadopentetate dimeglumine) [1]. The study found that both the free and liposome-incorporated gadolinium-N-methylglucamine complexes exhibited high relaxation effectiveness, which was attributed to the slower molecular rotation of these larger complexes. This demonstrates a clear performance advantage for N-methylglucamine-based ligands over the conventional DTPA scaffold in specific nano-formulations.

MRI contrast agents Relaxivity Liposomal formulation

Bioavailability via Salt Formation

The use of N-methylglucosamine (meglumine) as a counter-ion for active pharmaceutical ingredients (APIs) is a well-established strategy to improve drug properties. A patent for the drug candidate Aramchol explicitly claims that the N-methylglucamine (meglumine) salt offers 'advantageous properties, including increased solubility, as well as increased absorption and exposure, which correlate with higher bioavailability' [1]. This is a direct comparison to the free acid form of the drug, underscoring the value of this specific amino sugar in pharmaceutical development.

Drug delivery Pharmacokinetics Salt formation

Nanofiber Boron Adsorption

A 2024 study on boron adsorption materials demonstrated the functional superiority of N-methyl-D-glucamine when used to modify chitosan nanofibers [1]. The research directly compared the performance of the N-methylglucamine-modified nanofiber to a non-nanofiber analog. The nanofiber material achieved a maximum boron adsorption capacity of 12.8 mg/g, which was stated to be 'higher than non-nanofiber N-methyl-D-glucamine modified chitosan obtained in previous study.'

Boron adsorption Chitosan modification Nanofiber materials

N-Methylglucosamine Application Scenarios


Non-Ionic Surfactant Development

The documented surface activity of N-methylglucamine-based surfactants, as directly compared to glucosamine analogs [1], supports its procurement for the rational design of new non-ionic detergents. Industrial processes for converting N-methylglucamine into linear glucamide surfactants are well-established and have been the subject of significant patent activity, underscoring its commercial viability and performance in applications such as laundry detergents [2].

Next-Generation MRI Contrast Agents

Research programs focused on developing superior gadolinium-based contrast agents for molecular imaging can benefit from using N-methylglucosamine. Evidence shows that Gd(III) complexes with N-alkyl-N-methylglucamine surfactants offer high relaxation effectiveness compared to the commercial standard, Magnevist [1]. This makes the compound a strategic building block for creating contrast media with potentially improved diagnostic capabilities.

Salt Formation for Bioavailability

Procurement of high-purity N-methylglucosamine (meglumine) is essential for formulation scientists aiming to improve the pharmacokinetic profile of challenging drug candidates. As evidenced by the Aramchol case, the meglumine salt form can significantly increase a drug's solubility, absorption, and overall exposure, directly correlating with higher bioavailability compared to the free acid [1]. This application is critical in early-stage drug development where overcoming poor solubility is a key hurdle.

Adsorbent Functionalization for Remediation

For research in water purification and resource recovery, N-methyl-D-glucamine is a proven ligand for the selective adsorption of boron. Data confirms that N-methylglucamine-modified chitosan nanofibers achieve a high boron adsorption capacity of 12.8 mg/g, outperforming previous non-nanofiber versions [1]. This specific application scenario justifies the procurement of N-methylglucosamine as a critical reagent for creating next-generation, high-capacity adsorbents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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